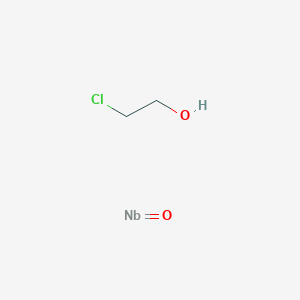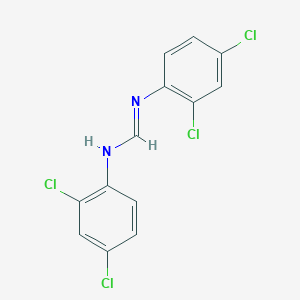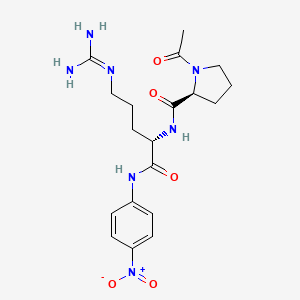phosphanium CAS No. 102335-26-2](/img/structure/B14343243.png)
Bis[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy](oxo)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxyphosphanium: is a highly fluorinated organophosphorus compound. The presence of multiple fluorine atoms imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxyphosphanium) typically involves the reaction of phosphorus oxychloride with 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.
Substitution: The fluorinated alkyl groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: In the presence of water, the compound can hydrolyze, especially under acidic or basic conditions, leading to the formation of phosphonic acids and fluorinated alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Fluorinated alkyl derivatives.
Hydrolysis: Phosphonic acids and fluorinated alcohols.
Scientific Research Applications
Chemistry:
- Used as a reagent in the synthesis of highly fluorinated compounds.
- Acts as a catalyst in certain organic reactions due to its unique electronic properties.
Biology and Medicine:
- Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
- Potential applications in imaging and diagnostics due to its fluorinated nature, which can enhance contrast in imaging techniques.
Industry:
- Utilized in the production of high-performance coatings and materials that require chemical resistance and low surface energy.
- Employed in the electronics industry for the fabrication of components that need to withstand harsh chemical environments.
Mechanism of Action
The mechanism by which Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxyphosphanium) exerts its effects is primarily through its highly electronegative fluorine atoms. These atoms create a strong electron-withdrawing effect, which can stabilize reactive intermediates in chemical reactions. The phosphorus center can also participate in coordination chemistry, forming stable complexes with various substrates.
Comparison with Similar Compounds
- Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) terephthalate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
Uniqueness:
- The presence of the phosphorus center in Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxyphosphanium) distinguishes it from other similar fluorinated compounds. This phosphorus center imparts unique reactivity and coordination properties, making it valuable in applications where such characteristics are desired.
Properties
CAS No. |
102335-26-2 |
|---|---|
Molecular Formula |
C14H6F24O3P+ |
Molecular Weight |
709.13 g/mol |
IUPAC Name |
bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-oxophosphanium |
InChI |
InChI=1S/C14H6F24O3P/c15-3(16)7(23,24)11(31,32)13(35,36)9(27,28)5(19,20)1-40-42(39)41-2-6(21,22)10(29,30)14(37,38)12(33,34)8(25,26)4(17)18/h3-4H,1-2H2/q+1 |
InChI Key |
JCRCWFGFQAMPAM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[P+](=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



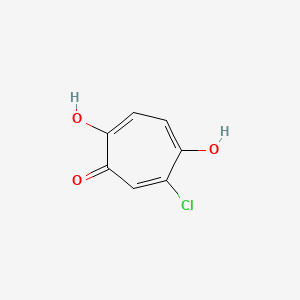

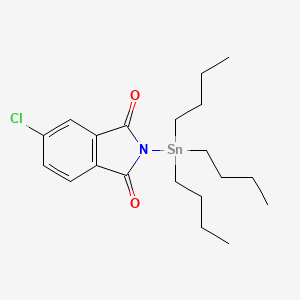

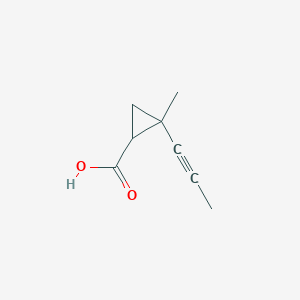
![1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14343191.png)
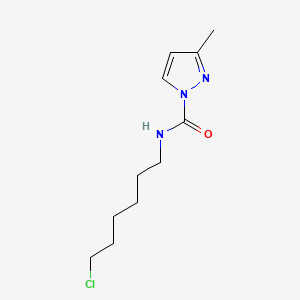
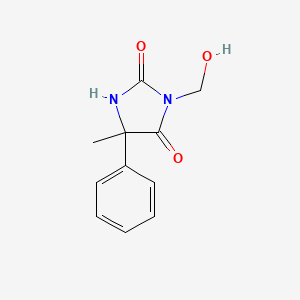
![1-[2-(2-Chlorophenyl)ethenyl]pyrene](/img/structure/B14343226.png)
